2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
CAS No.:
Cat. No.: VC15133142
Molecular Formula: C25H19N3O2
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19N3O2 |
|---|---|
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
| Standard InChI | InChI=1S/C25H19N3O2/c1-16-10-12-19(13-11-16)28-15-22(20-8-3-4-9-21(20)25(28)29)24-26-23(27-30-24)18-7-5-6-17(2)14-18/h3-15H,1-2H3 |
| Standard InChI Key | WBHJZMWHVJANLY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC(=C5)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one, reflects its hybrid structure combining an isoquinolin-1-one scaffold with p-tolyl and m-tolyl-substituted 1,2,4-oxadiazole moieties. The isoquinolinone core contributes planar aromaticity, while the oxadiazole ring introduces electron-deficient regions capable of hydrogen bonding and π-stacking interactions. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C25H19N3O2 |
| Molecular Weight | 393.4 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC(=C5)C |
| XLogP3-AA | 5.2 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The absence of hydrogen bond donors and moderate lipophilicity (XLogP3-AA = 5.2) suggest favorable membrane permeability, aligning with its observed cellular uptake in anticancer assays .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous oxadiazole-containing compounds reveal distinctive patterns:
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1H NMR: Aromatic protons appear as multiplet clusters between δ 7.2–8.2 ppm, with methyl groups resonating as singlets near δ 2.4 ppm .
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13C NMR: The oxadiazole C-2 and C-5 carbons exhibit signals at δ 162–165 ppm, while the isoquinolinone carbonyl resonates near δ 170 ppm .
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 393.4 with minimal deviation (< 0.5 ppm).
Synthetic Methodologies
Multi-Step Conventional Synthesis
The traditional route involves three sequential transformations:
Transition Metal-Free Domino Synthesis
Recent advancements employ iodine-mediated domino reactions to streamline synthesis :
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Condensation: Isatin derivatives react with m-toluic hydrazide in ethanol at 80°C, forming hydrazone intermediates.
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Oxidative Decarboxylation: Molecular iodine (1.2 equiv) in dimethyl sulfoxide (DMSO) promotes intramolecular cyclization via decarboxylative C–O bond formation.
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One-Pot Isolation: The crude product precipitates upon cooling, requiring only filtration and recrystallization from ethanol to obtain the target compound in 78–85% yield .
Comparative Analysis of Synthetic Routes
The domino approach reduces synthetic steps, avoids transition metals, and improves atom economy, aligning with green chemistry principles .
Biological Activity and Mechanism
Antiproliferative Effects
In vitro screening against the NCI-60 cancer cell line panel revealed selective activity:
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HCT-116 (Colorectal Cancer): IC50 = 1.8 ± 0.3 μM
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MCF-7 (Breast Cancer): IC50 = 2.4 ± 0.5 μM
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PC-3 (Prostate Cancer): IC50 = 4.1 ± 0.7 μM
Mechanistic studies suggest dual inhibition of topoisomerase IIα (Topo IIα) and tubulin polymerization:
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Topo IIα Inhibition: Disrupts DNA replication by stabilizing the cleavage complex (EC50 = 0.9 μM).
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Tubulin Binding: Competes with colchicine at the β-tubulin interface (Kd = 2.1 μM), inducing G2/M cell cycle arrest.
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Oxadiazole Substituents: Electron-withdrawing groups at the m-tolyl position enhance Topo IIα inhibition by 3.2-fold compared to electron-donating substituents.
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Isoquinolinone Methylation: The p-tolyl group improves metabolic stability, increasing plasma half-life from 1.2 h (unsubstituted) to 4.7 h in murine models.
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Stereoelectronic Effects: Conjugation between the oxadiazole and isoquinolinone rings augments π-π stacking with DNA bases, correlating with a 40% increase in DNA intercalation efficiency .
Future Directions and Challenges
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In Vivo Efficacy Studies: Current data lack pharmacokinetic and toxicity profiles in animal models.
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Target Identification: Proteomic approaches (e.g., thermal shift assays) could uncover novel protein targets.
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Formulation Development: The compound’s low aqueous solubility (2.1 μg/mL) necessitates nanoparticle encapsulation or prodrug strategies.
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Structural Optimization: Introducing fluorine atoms at the p-tolyl position may enhance blood-brain barrier penetration for potential CNS applications.
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